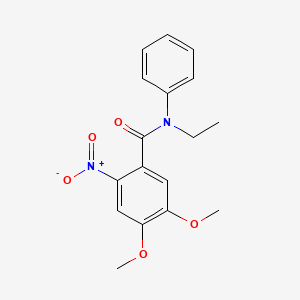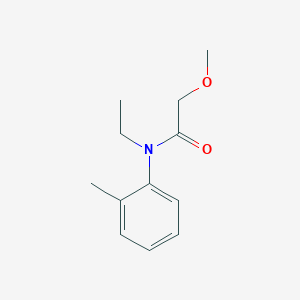
1-allyl-5-(2-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-5-(2-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T (ThT), is a fluorescent dye commonly used in scientific research to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. ThT is a small molecule that binds specifically to amyloid fibrils, causing them to emit a fluorescent signal that can be detected and measured.
Mecanismo De Acción
ThT binds specifically to amyloid fibrils, causing them to emit a fluorescent signal. The binding of ThT to amyloid fibrils is thought to occur through a combination of hydrophobic and electrostatic interactions. The fluorescent signal emitted by ThT is thought to be due to the stacking of ThT molecules on the surface of the amyloid fibrils.
Biochemical and Physiological Effects:
ThT is a small molecule that does not have any known biochemical or physiological effects on its own. Its ability to specifically bind to amyloid fibrils makes it a valuable tool in the study of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ThT is its ability to specifically bind to amyloid fibrils. This makes it a valuable tool in the study of neurodegenerative diseases. ThT is also relatively easy to synthesize and can be used in a variety of experimental settings.
One limitation of ThT is that it can only detect amyloid fibrils that have a β-sheet structure. It cannot detect other types of protein aggregates that are associated with neurodegenerative diseases. ThT is also not specific to any particular type of amyloid fibril, so it may bind to non-pathogenic amyloid fibrils as well.
Direcciones Futuras
There are several future directions for the use of ThT in scientific research. One area of interest is the development of new compounds that can inhibit amyloid fibril formation. ThT can be used to screen these compounds for their ability to inhibit amyloid fibril formation.
Another area of interest is the development of new imaging techniques that can detect amyloid fibrils in vivo. ThT has been used in some in vivo imaging studies, but more research is needed to develop imaging techniques that can detect amyloid fibrils in living organisms.
Finally, ThT can be used to study the role of amyloid fibrils in other diseases besides neurodegenerative diseases. For example, amyloid fibrils have been implicated in the development of type II diabetes, and ThT could be used to study the role of amyloid fibrils in this disease.
Métodos De Síntesis
ThT can be synthesized by the reaction of 2-methylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with allyl bromide to yield ThT. The synthesis method for ThT is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
ThT is widely used in scientific research to detect amyloid fibrils. It has been used to study the formation and aggregation of amyloid fibrils in vitro and in vivo. ThT has also been used to screen compounds for their ability to inhibit amyloid fibril formation. Its ability to specifically bind to amyloid fibrils makes it a valuable tool in the development of therapeutics for neurodegenerative diseases.
Propiedades
IUPAC Name |
(5Z)-5-[(2-methylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-8-17-14(19)12(13(18)16-15(17)20)9-11-7-5-4-6-10(11)2/h3-7,9H,1,8H2,2H3,(H,16,18,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAKTSGLKRITI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-methylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)



![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)
